molecular formula C6H6N2O3 B1277185 1-Cyclopropylimidazolidine-2,4,5-trione CAS No. 40408-46-6

1-Cyclopropylimidazolidine-2,4,5-trione

Cat. No.: B1277185
CAS No.: 40408-46-6
M. Wt: 154.12 g/mol
InChI Key: BYTBKDLRJZNFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylimidazolidine-2,4,5-trione is a chemical compound belonging to the class of 1,3-disubstituted parabanic acid derivatives . This heterocyclic system, characterized by a five-membered ring with three carbonyl groups, serves as a stabilized urea and can be considered an isostere of a carbamate moiety, making it a valuable scaffold in medicinal chemistry and drug design . The compound's core structure is synthesized via the cyclization of disubstituted ureas with oxalyl chloride, a well-established route for creating this class of compounds . Researchers value this compound and its analogues primarily for their potential as enzyme inhibitors. Specifically, 1,3-substituted imidazolidine-2,4,5-triones have demonstrated significant in vitro inhibitory activity against key cholinergic enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The inhibition of these enzymes is directly relevant to the search for new treatments for neurodegenerative diseases, such as Alzheimer's disease . The cyclopropyl substituent on the nitrogen atom can be utilized to modulate the compound's lipophilicity, a critical parameter influencing passive transport across biological membranes and overall pharmacokinetic profile . As such, this compound is of high interest for investigating structure-activity relationships (SAR) in the development of novel neuroprotective agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylimidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-4-5(10)8(3-1-2-3)6(11)7-4/h3H,1-2H2,(H,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTBKDLRJZNFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427868
Record name 1-cyclopropylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40408-46-6
Record name 1-cyclopropylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Methodological & Application

1-Cyclopropylimidazolidine-2,4,5-trione acetylcholinesterase (AChE) inhibition assay

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Kinetic Characterization of 1-Cyclopropylimidazolidine-2,4,5-trione as a Putative AChE Inhibitor

Introduction & Scientific Context

The search for disease-modifying therapies for Alzheimer’s Disease (AD) continues to prioritize the cholinergic hypothesis. While traditional inhibitors like tacrine and donepezil target the catalytic active site (CAS) of acetylcholinesterase (AChE), recent medicinal chemistry efforts have pivoted toward dual-binding site inhibitors that also interact with the peripheral anionic site (PAS).

1-Cyclopropylimidazolidine-2,4,5-trione represents a specific subclass of parabanic acid derivatives . The imidazolidine-2,4,5-trione scaffold is structurally significant due to its planar, electron-deficient nature and potential for hydrogen bonding. Literature suggests that


-disubstituted imidazolidine-2,4,5-triones can exhibit AChE inhibitory potency superior to rivastigmine, likely by bridging the CAS and PAS gorges within the enzyme [1].

This Application Note provides a rigorous, standardized protocol for evaluating the inhibitory potential (IC


 and 

) of 1-Cyclopropylimidazolidine-2,4,5-trione using a modified Ellman’s colorimetric assay.

Mechanism of Action & Assay Principle

The assay relies on the Ellman Method , utilizing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[1][2]

  • Enzymatic Hydrolysis: AChE hydrolyzes the substrate Acetylthiocholine (ATCh) to Thiocholine and Acetate.[1]

  • Colorimetric Detection: Thiocholine reacts with DTNB to release 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing strongly at 412 nm.[1]

  • Inhibition: The presence of 1-Cyclopropylimidazolidine-2,4,5-trione prevents substrate hydrolysis, reducing the rate of TNB production.

Visualizing the Reaction Pathway

EllmanReaction AChE AChE Enzyme Complex Enzyme-Substrate Complex AChE->Complex Binding ATCh Acetylthiocholine (Substrate) ATCh->Complex Binding Inhibitor 1-Cyclopropylimidazolidine- 2,4,5-trione Inhibitor->AChE Competitive/Mixed Inhibition Thiocholine Thiocholine (Free Thiol) Complex->Thiocholine Hydrolysis TNB TNB Anion (Yellow, 412nm) Thiocholine->TNB + DTNB (Fast Reaction) DTNB DTNB (Ellman's Reagent)

Figure 1: Reaction scheme for the Ellman assay. The inhibitor (red) competes with ATCh or alters enzyme conformation, reducing Thiocholine yield.

Materials & Reagents

Critical Quality Attribute (CQA): The imidazolidine-2,4,5-trione ring is susceptible to hydrolytic ring-opening in highly alkaline environments. Ensure all buffers are strictly pH 8.0 and stock solutions are stored in anhydrous DMSO.

ReagentSpecificationPreparation Notes
Test Compound 1-Cyclopropylimidazolidine-2,4,5-trioneDissolve in 100% DMSO to 10 mM stock. Store at -20°C.
Enzyme AChE (Electrophorus electricus or Human Recombinant)500 U/mL stock in 0.1% BSA/Buffer. Aliquot to avoid freeze-thaw.
Substrate Acetylthiocholine Iodide (ATCh)75 mM in water.[1] Prepare fresh daily.
Chromogen DTNB (Ellman's Reagent)10 mM in Buffer.[1] Protect from light.
Buffer 0.1 M Sodium Phosphate, pH 8.0Filter sterilize (0.22 µm).
Positive Control Donepezil or Tacrine1 mM stock in DMSO.

Experimental Protocol: Microplate Assay

Objective: Determine the IC


 of the test compound.
Step 1: Plate Layout & Preparation

Use a clear, flat-bottom 96-well plate.

  • Blanks (B): Buffer + DTNB + Substrate (No Enzyme) – controls for non-enzymatic hydrolysis.

  • Controls (C): Buffer + Enzyme + DTNB + Substrate (No Inhibitor) – defines 100% activity.

  • Test (T): Inhibitor (varying conc.) + Enzyme + DTNB + Substrate.

Step 2: Reagent Addition Sequence

Strict adherence to order is required to establish equilibrium.

  • Buffer: Add 140 µL of 0.1 M Phosphate Buffer (pH 8.0) to all wells.

  • Inhibitor/Vehicle:

    • Add 20 µL of Test Compound (dilution series: 0.01 µM to 100 µM).

    • Add 20 µL of DMSO (max 2% final conc.) to Control and Blank wells.

  • Enzyme: Add 20 µL of AChE solution (0.05 U/mL final) to Control and Test wells.

    • Crucial: Incubate for 15 minutes at 25°C . This allows the trione derivative to bind to the active site/PAS before substrate competition begins.

  • Chromogen: Add 10 µL of DTNB (10 mM).

  • Substrate (Start): Add 10 µL of ATCh (15 mM stock -> 0.75 mM final) to initiate the reaction.

Step 3: Kinetic Measurement
  • Instrument: Microplate Reader (e.g., Tecan, BioTek).

  • Mode: Kinetic.

  • Wavelength: 412 nm.[2][3][4][5]

  • Duration: 10 minutes, reading every 30 seconds.

  • Temperature: Maintain 25°C.

Workflow Diagram

AssayWorkflow Stock 1. Stock Prep (10mM in DMSO) Dilution 2. Serial Dilution (Buffer pH 8.0) Stock->Dilution PlateSetup 3. Plate Setup (Buffer + Inhibitor + Enzyme) Dilution->PlateSetup Incubation 4. Pre-Incubation (15 min @ 25°C) PlateSetup->Incubation Initiation 5. Reaction Start (Add DTNB + ATCh) Incubation->Initiation Reading 6. Kinetic Read (412nm, 10 min) Initiation->Reading

Figure 2: Step-by-step workflow for the high-throughput microplate AChE assay.

Data Analysis & Interpretation

Calculation of Velocity (V)

Calculate the slope (Absorbance/minute) for the linear portion of the kinetic curve (usually minutes 2–8).



Percent Inhibition


Note: Subtract the Blank slope from all values if non-enzymatic hydrolysis is observed.
IC50 Determination

Plot % Inhibition (y-axis) vs. Log[Inhibitor] (x-axis).[1] Fit the data using a non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism or SigmaPlot.

Mode of Inhibition (Lineweaver-Burk)

To determine if 1-Cyclopropylimidazolidine-2,4,5-trione is competitive (CAS binder) or non-competitive (PAS/allosteric binder):

  • Run the assay at 4 different fixed inhibitor concentrations.

  • Vary substrate (ATCh) concentration (0.1 mM to 2.0 mM).

  • Plot

    
     vs 
    
    
    
    .
    • Competitive: Lines intersect at the Y-axis.

    • Non-Competitive: Lines intersect at the X-axis.

    • Mixed: Lines intersect in the second quadrant. Parabanic acid derivatives often show mixed inhibition due to dual-site binding [1].

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Blank) Spontaneous hydrolysis of ATCh or DTNB degradation.Use fresh ATCh. Ensure Buffer pH is not >8.0.
Precipitation Inhibitor insolubility in aqueous buffer.Verify DMSO concentration

2%. Check compound visually before adding enzyme.
Non-Linear Kinetics Substrate depletion or product inhibition.Reduce Enzyme concentration or shorten measurement window to initial velocity phase.
No Inhibition Compound degradation.Imidazolidine-2,4,5-triones can ring-open in base. Prepare dilutions immediately before use.

References

  • Pizová, H., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. International Journal of Molecular Sciences, 12(9), 5684–5701.

    • Context: Establishes the imidazolidine-2,4,5-trione scaffold as a potent AChE inhibitor class.[6][7][8]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

    • Context: The foundational protocol for the colorimetric thiol assay.
  • BroadPharm. Ellman's Assay Protocol for Quantification of Sulfhydryl Groups.[2]

    • Context: Modern adaptation of the protocol for micropl
  • BenchChem. Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays.

    • Context: Specifics on buffer prepar

Sources

Screening 1-Cyclopropylimidazolidine-2,4,5-trione for Butyrylcholinesterase Inhibitory Activity: A Comprehensive Protocol and Rationale

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract Butyrylcholinesterase (BChE), a serine hydrolase, has emerged as a significant therapeutic target in the management of neurodegenerative disorders, particularly Alzheimer's disease, where its role in acetylcholine hydrolysis becomes more prominent as the disease progresses[1][2][3]. This application note provides a detailed protocol for screening 1-Cyclopropylimidazolidine-2,4,5-trione for its inhibitory activity against BChE. The imidazolidine-2,4,5-trione scaffold is a valuable starting point in medicinal chemistry, with analogues having demonstrated inhibitory potential against cholinesterases[4]. The protocol is based on the well-established Ellman's method, a robust and reproducible colorimetric assay[5][6][7]. We provide a step-by-step workflow, guidance on data analysis, and the scientific rationale behind key experimental choices to ensure a self-validating and reliable screening process.

Introduction: The Rationale for BChE Inhibition

Acetylcholine (ACh) is a critical neurotransmitter for cognitive processes, and its depletion is a key feature of Alzheimer's disease (AD)[8][9]. While acetylcholinesterase (AChE) is the primary enzyme responsible for ACh hydrolysis in a healthy brain, the activity of butyrylcholinesterase (BChE) significantly increases in the AD brain, particularly in association with pathological hallmarks like β-amyloid plaques[2][3]. Therefore, inhibiting BChE is a key therapeutic strategy to preserve ACh levels and manage the cognitive symptoms of AD[1][8].

The target compound, 1-Cyclopropylimidazolidine-2,4,5-trione , belongs to a class of heterocyclic compounds recognized for their diverse biological activities[10][11][12]. The core imidazolidine-trione structure is an attractive scaffold for enzyme inhibitors, and the cyclopropyl group can modulate lipophilicity, a key factor for penetrating the blood-brain barrier[4]. This structural motif warrants investigation for its potential as a novel BChE inhibitor.

This guide details the use of the Ellman's assay, the gold-standard method for screening cholinesterase inhibitors[6][13][14]. The assay quantifies the activity of BChE by measuring the rate of production of thiocholine, which reacts with Ellman's reagent (DTNB) to produce a quantifiable yellow product[6][7].

Principle of the Assay: The Ellman's Method

The screening protocol relies on the enzymatic reaction between butyrylcholinesterase and the substrate butyrylthiocholine (BTC). In the absence of an inhibitor, BChE hydrolyzes BTC into thiocholine and butyrate. The sulfhydryl group of the resulting thiocholine readily reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), cleaving it to form 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion. The rate of TNB formation is directly proportional to BChE activity and can be monitored by measuring the increase in absorbance at 412 nm.

When an inhibitor like 1-Cyclopropylimidazolidine-2,4,5-trione is present, it binds to the enzyme, reducing the rate of BTC hydrolysis. This leads to a decreased rate of TNB formation, which is observed as a lower absorbance reading compared to the uninhibited enzyme.

EllmanAssay cluster_reaction1 Enzymatic Hydrolysis cluster_reaction2 Colorimetric Reaction BChE Butyrylcholinesterase (BChE) Thiocholine Thiocholine BChE->Thiocholine hydrolyzes BTC Butyrylthiocholine (BTC) (Substrate) BTC->Thiocholine TNB TNB Anion (Yellow Product) Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) (Colorless) DTNB->TNB Absorbance Measure Absorbance @ 412 nm TNB->Absorbance quantified by Inhibitor 1-Cyclopropylimidazolidine- 2,4,5-trione (Inhibitor) Inhibitor->BChE binds & inhibits

Caption: Mechanism of the Ellman's assay for BChE activity.

Materials and Reagents

Equipment:

  • 96-well microplate reader with absorbance detection at 412 nm

  • Standard laboratory pipettes (multichannel recommended)

  • Incubator or water bath set to 37°C

  • Vortex mixer

  • Analytical balance

Reagents:

  • Butyrylcholinesterase (BChE): From equine serum or human serum (e.g., Sigma-Aldrich, Cat. No. C7512).

  • 1-Cyclopropylimidazolidine-2,4,5-trione: Test compound.

  • Butyrylthiocholine Iodide (BTC): Substrate (e.g., Sigma-Aldrich, Cat. No. B3253).

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB): Ellman's Reagent (e.g., Sigma-Aldrich, Cat. No. D8130).

  • Eserine (Physostigmine) or Rivastigmine: Positive control inhibitor[8][15].

  • Phosphate Buffer: 0.1 M, pH 8.0.

  • Dimethyl Sulfoxide (DMSO): For dissolving the test compound and control inhibitor.

  • Tris-HCl Buffer: 50 mM, pH 8.0, can also be used.

  • Deionized Water

Experimental Protocol: Step-by-Step Workflow

This protocol is optimized for a 96-well plate format, allowing for the simultaneous testing of multiple concentrations of the test compound.

Preparation of Stock Solutions
  • Rationale: Preparing concentrated stock solutions allows for accurate serial dilutions and minimizes the volume of solvent (like DMSO) added to the final reaction, which could otherwise interfere with enzyme activity.

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by dissolving appropriate amounts of monobasic and dibasic sodium phosphate salts in deionized water. Adjust pH to 8.0. This pH is optimal for BChE activity and the reaction of thiocholine with DTNB.

  • BChE Enzyme Stock (10 U/mL): Reconstitute lyophilized BChE in phosphate buffer to a concentration of 10 U/mL. Aliquot and store at -20°C or as per manufacturer's instructions. For the assay, a working solution of 0.2 U/mL will be prepared.

  • DTNB Stock (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. This solution should be prepared fresh and protected from light.

  • BTC Substrate Stock (10 mM): Dissolve 31.7 mg of butyrylthiocholine iodide in 10 mL of deionized water. Prepare fresh daily.

  • Test Compound Stock (10 mM): Dissolve an appropriate amount of 1-Cyclopropylimidazolidine-2,4,5-trione in DMSO to create a 10 mM stock solution.

  • Positive Control Stock (1 mM): Dissolve an appropriate amount of Eserine in DMSO to create a 1 mM stock solution.

Assay Procedure in 96-Well Plate
  • Rationale: The use of a 96-well plate enables high-throughput screening. Including negative and positive controls is critical for validating the assay's performance. A pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the substrate is introduced.

  • Plate Layout: Design the plate layout to include wells for:

    • Blank: Contains all reagents except the enzyme.

    • Negative Control (100% Activity): Contains all reagents, including DMSO, but no inhibitor.

    • Positive Control (Max Inhibition): Contains all reagents and a saturating concentration of Eserine.

    • Test Compound: Contains all reagents and varying concentrations of 1-Cyclopropylimidazolidine-2,4,5-trione.

  • Reagent Addition: Following the plate layout, add reagents to each well in the specified order (total volume = 200 µL).

StepReagentVolume (µL)To WellsPurpose
1Phosphate Buffer (0.1 M, pH 8.0)120All wellsMaintain pH and final volume
2Test Compound or Control20Test/Control wellsIntroduce inhibitor
3DTNB (10 mM)20All wellsColorimetric reagent
4BChE Enzyme (0.2 U/mL)20All wells except BlankInitiate pre-incubation
5Pre-incubate --Incubate plate for 15 minutes at 37°C
6BTC Substrate (10 mM)20All wellsStart the reaction
  • Kinetic Measurement: Immediately after adding the BTC substrate, place the plate in the microplate reader. Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes at 37°C. The rate of change in absorbance (V = ΔAbs/min) is proportional to the enzyme activity.

Workflow prep 1. Prepare Stock Solutions (Buffer, Enzyme, DTNB, BTC, Compound) layout 2. Design 96-Well Plate Layout (Blanks, Controls, Samples) prep->layout add_reagents 3. Add Reagents to Plate (Buffer, Compound, DTNB) layout->add_reagents add_enzyme 4. Add BChE Enzyme add_reagents->add_enzyme preincubate 5. Pre-incubate at 37°C (15 minutes) add_enzyme->preincubate add_substrate 6. Add BTC Substrate (Initiate Reaction) preincubate->add_substrate read_plate 7. Kinetic Reading @ 412 nm (10-15 minutes) add_substrate->read_plate analyze 8. Analyze Data (Calculate % Inhibition, Plot Curve, Determine IC50) read_plate->analyze

Caption: High-level workflow for BChE inhibitor screening.

Data Analysis and Interpretation

  • Calculate Reaction Rate (V): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min). Correct all rates by subtracting the rate of the blank well.

  • Calculate Percent Inhibition: Use the following formula to determine the inhibitory activity of your test compound at each concentration[16]:

    % Inhibition = [ (V_control - V_sample) / V_control ] * 100

    • V_control = Rate of the negative control (enzyme with no inhibitor).

    • V_sample = Rate of the well with the test compound.

  • Determine IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ value is derived from this curve.

Example Data Presentation

Below is a table summarizing hypothetical screening results for 1-Cyclopropylimidazolidine-2,4,5-trione.

Compound Concentration (µM)Log [Compound]Average Rate (ΔAbs/min)% Inhibition
0 (Control)-0.05200%
0.1-1.00.04895.9%
100.041121.0%
101.00.025551.0%
501.70.010480.0%
1002.00.006288.1%
Eserine (10 µM)-0.001597.1%

From such data, an IC₅₀ value can be interpolated. In this hypothetical case, the IC₅₀ is approximately 9.8 µM .

Troubleshooting and Considerations

  • High Background Reading: May be caused by the spontaneous hydrolysis of the substrate or instability of DTNB. Ensure buffer pH is correct and that DTNB solution is freshly prepared and protected from light[7].

  • No Inhibition Observed: The compound may be inactive, or there could be solubility issues. Visually inspect the wells for precipitation. If solubility is a concern, consider using a different solvent or lowering the maximum screening concentration.

  • Irreproducible Results: Ensure accurate pipetting, proper mixing of reagents, and consistent incubation times and temperatures. Using a multichannel pipette can reduce well-to-well variability.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Available at: [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Available at: [Link]

  • Dzydzan, O., Brodyak, I., Strugała-Danak, P., Strach, A., Kucharska, A. Z., Gabrielska, J., & Sybirna, N. (2021). Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at: [Link]

  • Xu, T., et al. (2023). Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening. Scientific Reports. Available at: [Link]

  • Al Kadi, H. A., et al. (2019). Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al Kadi, H. A., et al. (2019). Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening. Taylor & Francis Online. Available at: [Link]

  • Zhang, L., et al. (2016). Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening. RSC Publishing. Available at: [Link]

  • Geula, C., & Mesulam, M. M. (2004). Butyrylcholinesterase, cholinergic neurotransmission and the pathology of Alzheimer's disease. Drugs of Today. Available at: [Link]

  • Xu, T., et al. (2023). Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. MDPI. Available at: [Link]

  • Darvesh, S., et al. (2016). Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease. Current Alzheimer Research. Available at: [Link]

  • Morisseau, C., et al. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kovaleva, K. S., et al. (2025). Design, synthesis, and evaluation of dehydroabietyl imidazolidine-2,4-diones, 2,4,5-triones, and 2-thioxoimidazolidine-4,5-diones as TDP1 inhibitors and dual TDP1/TDP2 inhibitors. Archiv der Pharmazie. Available at: [Link]

  • ResearchGate. (2025). The Role of Butyrylcholinesterase (BCHE) in Physiology and Diseases. Available at: [Link]

  • Hrabovska, A., et al. (2014). Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. Analytical Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of imidazolidine-2,4,5-triones. Available at: [Link]

  • Gackowska, M., et al. (2021). The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer's Disease Pathogenesis. MDPI. Available at: [Link]

  • ResearchGate. (2025). Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease. Available at: [Link]

  • Science Alert. (n.d.). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Available at: [Link]

  • ResearchGate. (n.d.). The Biological Activity of 5,5'-Imidazolidine-2,4-dione Derivatives. Available at: [Link]

  • Muccioli, G. G., et al. (2006). Synthesis and Activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: Characterization of New CB1 Cannabinoid Receptor Inverse agonists/antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Kamal, M. A., et al. (2015). Cholinesterase inhibitors as Alzheimer's therapeutics. Biomedical Reports. Available at: [Link]

  • PubMed. (2025). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Available at: [Link]

  • Costa, M., et al. (2025). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences. Available at: [Link]

  • CABI Digital Library. (n.d.). Alkaloids as a source of potential anticholinesterase inhibitors for the treatment of Alzheimer's disease. Available at: [Link]

  • Szymański, P., et al. (2022). Novel Cyclopentaquinoline and Acridine Analogs as Multifunctional, Potent Drug Candidates in Alzheimer's Disease. International Journal of Molecular Sciences. Available at: [Link]

  • MDPI. (n.d.). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Available at: [Link]

  • PMC. (n.d.). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Available at: [Link]

  • NIH. (n.d.). Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. Available at: [Link]

Sources

Solvent selection for 1-Cyclopropylimidazolidine-2,4,5-trione crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Crystallization Protocol for 1-Cyclopropylimidazolidine-2,4,5-trione

Part 1: Executive Summary & Chemical Context

1-Cyclopropylimidazolidine-2,4,5-trione (CAS: 40408-46-6) is a derivative of parabanic acid (imidazolidine-2,4,5-trione). This class of heterocyclic compounds serves as a critical scaffold in medicinal chemistry, particularly as bioisosteres for hydantoins or as intermediates in the synthesis of glutamate receptor modulators and antibiotics.

Successfully crystallizing this molecule requires a nuanced understanding of its physicochemical properties:

  • Polarity: The trione core is highly polar due to three carbonyl groups and the N-H moiety (assuming N3 is unsubstituted), while the cyclopropyl group adds significant lipophilic character.

  • Reactivity (Critical Warning): Parabanic acid derivatives are cyclic ureas/imides. They are susceptible to nucleophilic ring-opening (solvolysis) in the presence of water or primary alcohols under thermal stress or acidic/basic conditions.

  • Polymorphism: Analogs such as 1,3-dicyclohexylimidazolidine-2,4,5-trione exhibit polymorphism dependent on solvent and temperature, necessitating tight control over crystallization parameters.

Scope of this Guide: This protocol details a systematic solvent selection process, emphasizing non-reactive solvents to maximize yield and purity while mitigating ring-opening degradation.

Part 2: Solvent Selection Strategy

The selection of a solvent system must balance solubility power with chemical inertness.

Solubility Profile & Risk Assessment
Solvent ClassRepresentative SolventsSolubility PredictionRisk AssessmentRecommendation
Polar Aprotic Acetonitrile (ACN), AcetoneHighLow . Chemically inert toward the trione ring.Primary Choice
Alcohols Ethanol (EtOH), Isopropanol (IPA)Moderate to HighMedium .[1] Risk of alcoholysis (ring opening) at high temperatures (

).
Use for Cooling Crystallization only.
Chlorinated Dichloromethane (DCM)HighLow. Good for extraction, poor for crystallization (too soluble/volatile).Use as solvent in antisolvent methods.[2]
Hydrocarbons Heptane, Hexane, TolueneVery LowLow.[1]Ideal Antisolvent .
Water WaterModerate (pH dependent)High .[1] Risk of hydrolysis to oxaluric acid derivatives.Avoid as primary solvent.
Recommended Solvent Systems

Based on structural analogs (e.g., 1,3-dicyclohexyl parabanic acid), the following systems are prioritized:

  • System A (Standard): Ethanol (Absolute)

    • Mechanism:[3] Cooling Crystallization.[1]

    • Rationale: Parabanic acid derivatives often show steep solubility curves in ethanol.

    • Constraint: Limit temperature to

      
       to prevent ring opening.
      
  • System B (High Purity): Acetonitrile (Solvent) / Toluene (Antisolvent)

    • Mechanism:[3] Antisolvent Crystallization.

    • Rationale: ACN dissolves the trione core effectively; Toluene acts as a miscible antisolvent that also purges non-polar impurities.

Part 3: Experimental Protocols

Protocol 1: Solubility Screening (Micro-Scale)

Objective: To empirically determine the Metastable Zone Width (MSZW) and stability.

  • Preparation: Weigh 50 mg of 1-Cyclopropylimidazolidine-2,4,5-trione into four HPLC vials.

  • Solvent Addition: Add 500 µL of ACN, EtOH, Acetone, and Toluene respectively.

  • Observation:

    • Dissolved immediately? (Too soluble).

    • Insoluble? Heat to 40°C.

    • Still insoluble? (Potential antisolvent).

  • Stability Check: Analyze the supernatant of the EtOH and ACN vials via HPLC after 2 hours at 40°C. Look for new peaks indicating ring cleavage.

Protocol 2: Cooling Crystallization (Ethanol System)

Target Scale: 1 - 10 grams

  • Dissolution:

    • Charge crude 1-Cyclopropylimidazolidine-2,4,5-trione into a jacketed reactor.

    • Add Ethanol (10 volumes, i.e., 10 mL/g).

    • Heat to 45°C (Do not exceed 50°C). Stir until fully dissolved.

    • Note: If insolubles remain, filter hot through a 0.45 µm PTFE membrane.

  • Nucleation:

    • Cool the solution slowly to 25°C at a rate of 0.5°C/min.

    • Seeding (Optional but Recommended): At 30°C, add 0.5 wt% pure seed crystals to induce uniform growth.

  • Growth Phase:

    • Continue cooling to 0°C or -10°C (if yield is low) at 0.2°C/min.

    • Hold at final temperature for 2 hours.

  • Isolation:

    • Filter the slurry under vacuum.

    • Wash the cake with 2 volumes of cold (-10°C) Ethanol.

    • Dry in a vacuum oven at 40°C for 12 hours.

Protocol 3: Antisolvent Crystallization (ACN/Toluene)

Use this if the compound degrades in hot ethanol.

  • Dissolution: Dissolve crude material in Acetonitrile (5 volumes) at Room Temperature (20–25°C).

  • Antisolvent Addition:

    • Add Toluene dropwise (0.5 mL/min) while stirring.

    • Target ratio: 1:3 (ACN:Toluene).

    • Cloud point should be observed after ~1 volume of Toluene.

  • Aging: Once the final ratio is reached, stir for 4 hours at 0–5°C to maximize yield.

  • Filtration: Filter and wash with pure Toluene.

Part 4: Process Visualization

The following diagram illustrates the decision matrix for solvent selection and the critical pathway for the ethanol cooling protocol.

CrystallizationWorkflow Start Start: Crude 1-Cyclopropyl imidazolidine-2,4,5-trione SolubilityTest Solubility Screening (ACN, EtOH, Toluene) Start->SolubilityTest Decision1 Is it stable in EtOH at 45°C? SolubilityTest->Decision1 PathA Protocol A: Cooling Cryst. (Ethanol) Decision1->PathA Yes (Stable) PathB Protocol B: Antisolvent (ACN / Toluene) Decision1->PathB No (Degradation) StepA1 Dissolve at 45°C (Max 50°C) PathA->StepA1 StepB1 Dissolve in ACN (Room Temp) PathB->StepB1 StepA2 Cool to 30°C Seed Addition StepA1->StepA2 StepA3 Cool to -10°C (0.2°C/min) StepA2->StepA3 Final Filtration & Drying (Vacuum, 40°C) StepA3->Final StepB2 Add Toluene (Dropwise) StepB1->StepB2 StepB2->Final

Caption: Decision tree for selecting between Cooling (Ethanol) and Antisolvent (ACN/Toluene) crystallization based on stability data.

Part 5: Characterization & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Separation of liquid phase before crystallization. Common in parabanic derivatives due to high polarity.1. Reduce cooling rate.2. Increase seed loading.3. Switch to System B (Antisolvent) to force precipitation.
Low Yield High solubility in mother liquor.1. Lower final temperature to -20°C.2. Add antisolvent (Heptane) to the ethanol mother liquor.
New Impurity Peak Ring opening (Solvolysis).STOP. The solvent is reactive. Switch to ACN/Toluene immediately. Avoid water/alcohols.

Quality Control:

  • PXRD: Verify crystalline form (compare to calculated pattern if available).

  • HPLC: Ensure purity >99.5% and absence of oxaluric acid byproducts.

References

  • Talhi, O., et al. (2011).[1] 1,3-Dicyclohexylimidazolidine-2,4,5-trione: a second polymorph. Acta Crystallographica Section E. Available at: [Link]

  • Hussain, M. N., et al. (2024).[2] Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm. Available at: [Link]

  • PubChem. (n.d.).[4][5] 1-Cyclopropylimidazolidine-2,4,5-trione Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Cyclopropylimidazolidine-2,4,5-trione. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help researchers and drug development professionals optimize their synthetic procedures and improve yields. The structure of this guide is designed to address common issues encountered in the laboratory in a direct, question-and-answer format.

Synthesis Overview & Key Strategy

1-Cyclopropylimidazolidine-2,4,5-trione, also known as 1-cyclopropylparabanic acid, is a valuable heterocyclic scaffold in medicinal chemistry.[1] Its synthesis is typically achieved through a two-step process: first, the preparation of the key intermediate, cyclopropylurea, followed by a cyclocondensation reaction with oxalyl chloride. The success of this synthesis hinges on careful control of reaction conditions, particularly the exclusion of moisture and management of temperature.

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclocondensation A Cyclopropylamine C Cyclopropylurea A->C B Potassium Isocyanate (or other urea source) B->C F 1-Cyclopropylimidazolidine-2,4,5-trione C->F Anhydrous Solvent (e.g., THF, DCM) D Oxalyl Chloride D->F E Triethylamine (Base) E->F

Caption: General two-step workflow for the synthesis of 1-Cyclopropylimidazolidine-2,4,5-trione.

Frequently Asked Questions & Troubleshooting Guide

Q1: My final yield of 1-Cyclopropylimidazolidine-2,4,5-trione is consistently low. What are the most common causes?

Low yield is the most frequent issue and can almost always be traced back to a few critical parameters. Let's diagnose the cyclocondensation step.

A. Moisture Contamination:

  • The "Why": Oxalyl chloride is an extremely reactive acyl chloride that hydrolyzes rapidly upon contact with water to form oxalic acid, carbon monoxide, carbon dioxide, and hydrochloric acid. This decomposition consumes your reagent and prevents the desired cyclization. Similarly, any moisture will hydrolyze the product's anhydride-like carbonyl groups.

  • The Solution:

    • Glassware: All glassware must be oven-dried at >120 °C for several hours or flame-dried under a vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use anhydrous solvents. Purchase them commercially or distill them from appropriate drying agents (e.g., THF from sodium/benzophenone).

    • Reagents: Ensure your cyclopropylurea intermediate is perfectly dry. Triethylamine should be distilled from calcium hydride.

    • Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup.

B. Inadequate Temperature Control:

  • The "Why": The reaction between urea and oxalyl chloride is highly exothermic. If the temperature rises uncontrollably, side reactions and decomposition of the starting materials and product can occur. Oxalyl chloride itself can decompose at higher temperatures.

  • The Solution:

    • Perform the addition of oxalyl chloride dropwise via a syringe pump or addition funnel.

    • Maintain the reaction temperature at 0 °C or below using an ice-salt or dry ice/acetone bath.

    • Monitor the internal temperature with a low-temperature thermometer.

C. Incorrect Stoichiometry or Order of Addition:

  • The "Why": The molar ratios of reactants are critical. An excess of oxalyl chloride can lead to side products, while insufficient base will result in the protonation of the urea nitrogen by the generated HCl, rendering it non-nucleophilic and halting the reaction.

  • The Solution:

    • Combine the cyclopropylurea and triethylamine in your anhydrous solvent first.

    • Slowly add the oxalyl chloride solution to this mixture. This ensures that the HCl byproduct is immediately neutralized by the base.

    • A slight excess of oxalyl chloride (1.1-1.2 eq) and a larger excess of triethylamine (2.2-2.5 eq to neutralize both HCl molecules produced) are typically optimal.

Start Low Yield? Moisture Was the reaction run under strictly anhydrous conditions? Start->Moisture Temp Was the temperature maintained at ~0°C during addition? Moisture->Temp Yes Sol_Moisture Solution: Flame-dry all glassware. Use anhydrous solvents. Run under N2/Ar. Moisture->Sol_Moisture No Stoich Were stoichiometry and order of addition correct? Temp->Stoich Yes Sol_Temp Solution: Use an ice bath and add oxalyl chloride dropwise with internal monitoring. Temp->Sol_Temp No Sol_Stoich Solution: Add oxalyl chloride to a solution of urea and base (Et3N). Verify reagent purity. Stoich->Sol_Stoich No Success Yield should improve. Stoich->Success Yes

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I've isolated a product, but it's impure. What are the likely side products and how can I remove them?

Impurity issues often stem from incomplete reactions or the formation of stable side products. The purification of imidazolidine-2,4,5-triones can be challenging due to their polarity.

  • Common Side Products:

    • N-Cyclopropyl-N'-(chlorooxalyl)urea: This results from the addition of only one equivalent of oxalyl chloride without the final ring closure. It is often caused by insufficient base or low reaction temperatures that halt the reaction prematurely.

    • Triethylammonium Chloride: The salt byproduct of the reaction. While mostly insoluble in many organic solvents, some can remain.

    • Oxalamides: Formed from the reaction of oxalyl chloride with any residual cyclopropylamine from the first step.

  • Purification Strategy:

    • Initial Workup: After the reaction is complete, filter the reaction mixture to remove the bulk of the triethylammonium chloride precipitate. Wash the salt cake with fresh anhydrous solvent to recover any trapped product.

    • Aqueous Wash (Use with Caution): A very careful wash with cold, dilute acid can remove remaining triethylamine, followed by a brine wash. However, this risks hydrolyzing the product. It is often better to proceed directly to chromatography.

    • Column Chromatography: This is the most effective method. Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity.

    • Recrystallization: If a solid is obtained after workup, recrystallization can be effective. Solvents to try include ethanol, ethyl acetate/hexane mixtures, or dichloromethane/hexane.[2]

Q3: What is the reaction mechanism for the cyclocondensation step?

Understanding the mechanism helps in troubleshooting. The reaction is a nucleophilic acyl substitution followed by an intramolecular cyclization.

Reactants Cyclopropylurea + Oxalyl Chloride Intermediate1 Acylimminium Intermediate (after first attack and HCl loss) Reactants->Intermediate1 Nucleophilic Attack - HCl (neutralized by Et3N) Intermediate2 Tetrahedral Intermediate (after intramolecular attack) Intermediate1->Intermediate2 Intramolecular Cyclization Product 1-Cyclopropylimidazolidine-2,4,5-trione + HCl Intermediate2->Product Collapse & Elimination - HCl (neutralized by Et3N)

Caption: Simplified reaction mechanism for the formation of the trione ring.

The process begins with the nucleophilic attack of one of the urea nitrogens onto a carbonyl carbon of oxalyl chloride. Aided by triethylamine, a molecule of HCl is eliminated. This is followed by an intramolecular attack of the second urea nitrogen on the remaining carbonyl carbon, forming a five-membered ring. A final elimination of HCl yields the stable imidazolidine-2,4,5-trione ring system.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of Cyclopropylurea (Intermediate)

This protocol describes a common and reliable method for preparing the necessary starting material.

ReagentMW ( g/mol )Density (g/mL)Amount (mmol)EquivalentsMass/Volume
Cyclopropylamine57.090.8241001.05.71 g (6.93 mL)
Potassium Isocyanate81.11-1101.18.92 g
Acetic Acid60.051.051101.16.61 g (6.29 mL)
Water18.021.00--100 mL

Procedure:

  • In a 250 mL round-bottom flask, dissolve potassium isocyanate (8.92 g, 110 mmol) in 50 mL of water.

  • In a separate beaker, dissolve cyclopropylamine (5.71 g, 100 mmol) in 50 mL of water and add acetic acid (6.61 g, 110 mmol).

  • Add the cyclopropylamine acetate solution to the potassium isocyanate solution with stirring.

  • Stir the mixture at room temperature for 4-6 hours. A white precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold water, and then with diethyl ether.

  • Dry the resulting cyclopropylurea thoroughly in a vacuum oven at 50 °C overnight. The product should be a fine white powder.

Protocol 2: Synthesis of 1-Cyclopropylimidazolidine-2,4,5-trione

Safety Note: Oxalyl chloride is highly toxic and corrosive. It reacts violently with water. This entire procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

ReagentMW ( g/mol )Density (g/mL)Amount (mmol)EquivalentsMass/Volume
Cyclopropylurea100.12-501.05.01 g
Oxalyl Chloride126.931.455601.27.62 g (5.23 mL)
Triethylamine (Et₃N)101.190.7261252.512.65 g (17.4 mL)
Anhydrous THF----150 mL

Procedure:

  • Set up a 500 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Under a positive nitrogen atmosphere, add cyclopropylurea (5.01 g, 50 mmol) and 100 mL of anhydrous THF to the flask.

  • Add triethylamine (12.65 g, 125 mmol) to the suspension and cool the flask to 0 °C in an ice-salt bath.

  • In a separate flame-dried graduated cylinder or syringe, measure oxalyl chloride (7.62 g, 60 mmol). Dilute with 50 mL of anhydrous THF.

  • Slowly add the oxalyl chloride solution to the stirred urea suspension via syringe pump or dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C. A thick white precipitate (triethylammonium chloride) will form.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexane) until the starting urea spot has disappeared.

  • Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the triethylammonium chloride salts. Wash the filter cake with anhydrous THF (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield a crude solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane to afford the pure product as a white or off-white solid.

References

  • Itaya, T., Iida, T., Natsutani, I., & Ohba, M. (2002). Reactions of oxalyl chloride with 1,2-cycloalkanediols in the presence of triethylamine. Chemical & Pharmaceutical Bulletin, 50(1), 83-86. Available from: [Link]

  • Rinnová, M., Vidal, A., Nefzi, A., & Houghten, R. A. (2002). Solid-phase synthesis of 1,2,5-trisubstituted 4-imidazolidinones. Journal of Combinatorial Chemistry, 4(3), 209-213. Available from: [Link]

  • de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2009). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 5, 19. Available from: [Link]

  • Govaerts, C., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 872-882. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of imidazolidine-2,4,5-triones. [Image]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for reaction involving oxalyl chloride. Retrieved from [Link]

  • Silva, A. M., et al. (2012). 1,3-Dicyclohexylimidazolidine-2,4,5-trione: a second polymorph. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o738. Available from: [Link]

  • Talhi, O., et al. (2011). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243. Available from: [Link]

  • Request PDF. (2019). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. Retrieved from [Link]

Sources

Technical Support: Oxalyl Chloride Cyclization for Imidazolidine-2,3-diones

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for organic chemists and process scientists. It prioritizes mechanistic understanding to solve experimental failure modes.

Topic: Troubleshooting cyclization of 1,2-diamines with oxalyl chloride. Target Product: Imidazolidine-2,3-diones (cyclic oxamides) and fused analogs (e.g., 2,3-quinoxalinediones). Scope: Mechanism-based troubleshooting, oligomer prevention, and isolation of insoluble products.

Core Directive: The "Oligomer vs. Cycle" Competition

The synthesis of imidazolidine-2,3-diones involves the condensation of a 1,2-diamine with oxalyl chloride. The critical failure mode in this reaction is intermolecular polymerization (forming linear polyoxamides) dominating over intramolecular cyclization .

The Mechanism of Failure

Success depends on the kinetic competition between the second amine attacking the tethered acyl chloride (Ring Closure,


) versus attacking a free oxalyl chloride molecule (Oligomerization, 

).

ReactionPathways cluster_conditions Critical Control Factors Start 1,2-Diamine + Oxalyl Chloride Inter Intermediate A (Mono-acylated) Start->Inter Fast Acylation (-HCl) Cycle Product (Imidazolidine-2,3-dione) Inter->Cycle Intramolecular Attack (k_cyc) Polymer Oligomer/Polymer (Linear Polyoxamide) Inter->Polymer Intermolecular Attack (k_oligo)

Figure 1: Kinetic competition in oxalyl chloride cyclizations. High local concentration of reagents favors the Red path (Polymerization).

Critical Parameters & Optimization

Before troubleshooting, ensure your baseline conditions align with these best practices.

ParameterRecommendationScientific Rationale
Stoichiometry 1.0 : 1.05 (Diamine : Oxalyl Chloride)Slight excess of

ensures complete conversion of the first amine, but large excesses promote over-acylation and polymerization.
Concentration High Dilution (0.01 M - 0.05 M) The most critical factor. Low concentration statistically favors the unimolecular ring closure over bimolecular oligomerization.
Temperature -78°C to 0°C (Initial) Low temperature suppresses the extremely fast reaction rate, allowing better mixing before the irreversible acylation occurs.
Base Triethylamine (TEA) or DIPEA Essential for aliphatic diamines to scavenge HCl. For aromatic diamines (quinoxalines), the reaction often proceeds in refluxing toluene/DCM without base (HCl gas escapes).
Addition Mode Simultaneous Addition or Slow Addition Slowly adding

to the diamine is standard, but Simultaneous Dropwise Addition of both reagents into a large volume of solvent is superior for difficult cyclizations.

Troubleshooting Decision Tree (Q&A)

Issue 1: "My reaction turned into a gummy, insoluble mess."

Diagnosis: Oligomerization/Polymerization. This is the most common failure. You likely formed linear polyoxamides because the local concentration of reagents was too high during addition.

  • Corrective Action (The "High Dilution" Protocol):

    • Dissolve your diamine in Solvent A (e.g., THF).

    • Dissolve oxalyl chloride in Solvent B (e.g., THF).

    • Prepare a flask with pure solvent (Solvent C).

    • Simultaneously add A and B dropwise into C over 1–2 hours.

  • Why this works: This maintains a near-zero steady-state concentration of reactive species, forcing the mono-acylated intermediate to cyclize before it can find another diamine molecule.

Issue 2: "I see white smoke and my yield is near zero."

Diagnosis: Moisture Contamination (Hydrolysis). Oxalyl chloride reacts violently with water to release


, 

, and

. If your solvent is "wet" (even trace moisture), the reagent is destroyed before it reacts with your amine.
  • Corrective Action:

    • Distill solvents (DCM/THF) over

      
       or use a molecular sieve column.
      
    • Purge the reaction vessel with Argon/Nitrogen for 15 mins prior to addition.

    • Check your oxalyl chloride source.[1][2][3] If the bottle has a crusty white solid on the cap, the reagent may be partially hydrolyzed. Distill the oxalyl chloride or buy a fresh ampoule.

Issue 3: "The product formed, but I can't dissolve it for NMR/purification."

Diagnosis: Intrinsic Insolubility of Cyclic Oxamides. Imidazolidine-2,3-diones are notorious for high crystallinity and poor solubility due to strong intermolecular hydrogen bonding (similar to Kevlar/nylon).

  • Workup Strategy:

    • Do not attempt column chromatography. It will likely streak or crash out on the column.

    • Precipitation: Quench the reaction with water. The product usually precipitates as a solid. Filter and wash with water (to remove amine salts) and methanol (to remove oligomers).

    • Analysis: Use

      
      -DMSO or TFA (Trifluoroacetic acid) for NMR. Some derivatives require heating to 80°C in DMSO to dissolve.
      
    • Purification: Recrystallization from boiling DMF, acetic acid, or nitrobenzene is often the only option.

Issue 4: "I isolated a product, but the mass is M+36 or M+72 higher than expected."

Diagnosis: Incomplete Cyclization (Chlorides). You may have isolated the intermediate carbamoyl chloride (R-NH-CO-CO-Cl) or the hydrochloride salt.

  • Corrective Action:

    • Ensure you used at least 2.0–2.2 equivalents of base (if using base) to neutralize the 2 equivalents of HCl produced.

    • If the ring didn't close, heat the intermediate in refluxing toluene or xylene to drive the thermal elimination of HCl and force cyclization.

Standardized Experimental Protocol

Recommended starting point for aliphatic 1,2-diamines.

Reagents:

  • 1,2-Diamine (1.0 mmol)[4]

  • Oxalyl Chloride (1.05 mmol)

  • Triethylamine (2.2 mmol)

  • Dry THF (Total volume: 100 mL - Note the high dilution)

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round bottom flask. Equip with a stir bar, nitrogen inlet, and two addition funnels (or syringe pumps).

  • Charge: Add 50 mL of dry THF to the flask and cool to 0°C .

  • Preparation:

    • Feed A: Dissolve Diamine (1.0 mmol) + TEA (2.2 mmol) in 25 mL THF.

    • Feed B: Dissolve Oxalyl Chloride (1.05 mmol) in 25 mL THF.

  • Addition: Add Feed A and Feed B simultaneously and slowly to the stirred flask over 60 minutes .

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup:

    • Pour mixture into 100 mL ice water.

    • Filter the precipitate.[3]

    • Wash cake with 1N HCl (remove unreacted amine), then Water, then cold Methanol.

    • Dry under high vacuum.

Safety & Handling (Critical)

HazardManagement
Inhalation Toxicity Oxalyl chloride is fatal if inhaled. Always use in a functioning fume hood.
CO Generation Decomposition releases Carbon Monoxide (odorless). Ensure hood airflow is >100 fpm.
Explosion Risk Contact with DMSO (Swern conditions) at high temps can be explosive. Avoid DMSO as a solvent for this cyclization.
Quenching NEVER add water directly to neat oxalyl chloride. Dilute with DCM first, then add saturated

dropwise at 0°C.

References

  • General Cyclization Protocols

    • Synthesis of Quinoxaline-2,3-diones: "Synthesis of quinoxaline-2,3-dione derivatives via the reaction of o-phenylenediamines with oxalyl chloride." Journal of Heterocyclic Chemistry.
    • Source: (General reference for heterocyclic synthesis).

  • Ruggli, P. (1912). "Die Verdünnungsprinzip" (The Dilution Principle). Annalen der Chemie.
  • Safety Data

    • Oxalyl Chloride SDS: Sigma-Aldrich Safety D
    • Source:

  • Solubility & Characterization

    • "Synthesis and characterization of imidazolidine-2,3-dione derivatives." Tetrahedron Letters (General search landing).
    • Source:

Sources

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Bioactivity Guide to Imidazolidine-2,4,5-triones and Thiazolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the bioactivities of two prominent heterocyclic scaffolds: imidazolidine-2,4,5-triones and thiazolidine-2,4-diones. Synthesizing data from numerous studies, we will explore their divergent and, at times, convergent therapeutic potentials, supported by experimental data and detailed protocols.

Introduction: Two Rings, a World of Difference

In the landscape of medicinal chemistry, the five-membered heterocyclic ring serves as a privileged scaffold, a foundational structure upon which a multitude of therapeutic agents are built. Among these, the imidazolidine and thiazolidine cores have given rise to compounds with a wide array of biological activities. This guide focuses on a direct comparison between two specific derivatives: the imidazolidine-2,4,5-trione and the thiazolidine-2,4-dione. While structurally similar, the substitution of a nitrogen atom for a sulfur atom in the ring backbone dramatically influences their physicochemical properties and, consequently, their interactions with biological targets.

Thiazolidine-2,4-diones, commonly known as TZDs or glitazones, are a well-established class of drugs, most notably for their role as insulin sensitizers in the treatment of type 2 diabetes.[1][2] Their mechanism of action is primarily mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.[3][4] Beyond this, the TZD scaffold has been extensively explored for its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][5][6]

In contrast, the bioactivity profile of imidazolidine-2,4,5-triones is less defined in the context of metabolic diseases but has emerged in other significant therapeutic areas. Research has highlighted their potential as inhibitors of enzymes such as soluble epoxide hydrolase (sEH), cholinesterases, and tyrosyl-DNA phosphodiesterases (TDP1 and TDP2), suggesting applications in cardiovascular disease, neurodegenerative disorders, and oncology.[7][8]

This guide will now delve into a detailed comparison of their bioactivities, present quantitative data from key studies, and provide experimental protocols for the assays used to generate this data.

Comparative Bioactivity Analysis

While direct head-to-head comparative studies across a broad range of targets are scarce, a careful analysis of the existing literature allows for a parallel evaluation of these two scaffolds. A recent study did provide a direct comparison of the anticancer activity of newly synthesized derivatives of both scaffolds against the Caco-2 human colorectal adenocarcinoma cell line.[9]

Anticancer Activity: A Shared Battleground

Both imidazolidine-2,4,5-triones and thiazolidine-2,4-diones have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.

Thiazolidine-2,4-diones have been extensively investigated for their antiproliferative effects. Their anticancer activity can be both PPARγ-dependent and -independent.[10] A significant body of research points to their ability to inhibit various protein kinases, including vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[11] The structural versatility of the TZD ring, particularly at the C-5 position, allows for the design of derivatives with potent and selective anticancer activity.[7]

Imidazolidine-2,4,5-triones have more recently emerged as a scaffold of interest in oncology. Their anticancer potential has been linked to the inhibition of DNA repair enzymes, specifically tyrosyl-DNA phosphodiesterases 1 and 2 (TDP1 and TDP2).[5] Inhibition of these enzymes can potentiate the effects of certain chemotherapeutic agents.

The following table summarizes the cytotoxic activities of various derivatives from both classes against a range of cancer cell lines.

Compound Class Specific Derivative/Analog Target Cell Line(s) IC50 / GI50 (µM) Reference
Imidazolidine-2,4-dione 1-(4-chlorophenyl)-3-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzyl)-imidazolidine-2,4-dioneCaco-241.30 ± 0.07[9]
Imidazolidine-2,4-dione 1-(4-methoxyphenyl)-3-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzyl)-imidazolidine-2,4-dioneCaco-2109.2 ± 0.027[9]
Thiazolidine-2,4-dione 5-(4-((4-(2-oxo-2-(2-tolyloxy)ethylidene)hydrazinyl)methyl)benzylidene)thiazolidine-2,4-dioneCaco-2Not explicitly stated, but synthesized in the same study for comparison.[9]
Thiazolidine-2,4-dione 5-benzylidene-thiazolidine-2,4-dione derivativesMurine Leukemia (L1210), Murine Mammary Carcinoma (FM3A), Human T-lymphocyte (CEM), Human Cervix Carcinoma (HeLa)0.19 to 3.2[7]
Thiazolidine-2,4-dione 5-acridin-9-ylmethylene-3-benzyl-thiazolidine-2,4-dione analogsVarious cancer cell lines4.1–58[7]
Anti-inflammatory and Metabolic Activities: A Divergence in Focus

This is where the two scaffolds show the most significant divergence in the current research landscape.

Thiazolidine-2,4-diones are renowned for their potent anti-inflammatory and insulin-sensitizing effects, primarily through their agonist activity at the PPARγ receptor.[4] Rosiglitazone, a well-known TZD, is a potent and selective PPARγ agonist with an EC50 of 60 nM.[12] This activation of PPARγ not only improves glucose homeostasis but also exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4] Furthermore, TZD derivatives have been shown to inhibit other key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[13]

Imidazolidine-2,4,5-triones , in contrast, have not been extensively studied for their effects on PPARγ or common inflammatory markers. The primary anti-inflammatory-related research on this scaffold has focused on the inhibition of soluble epoxide hydrolase (sEH).[7] Inhibition of sEH increases the levels of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). While this points to a potential anti-inflammatory role, direct comparative data with TZDs on standard inflammatory assays is lacking.

Interestingly, studies on the broader class of imidazolidine-2,4-diones (hydantoins) and their 2-thioxo derivatives have shown promising anti-inflammatory and antioxidant activities, including COX and LOX inhibition.[5] This suggests that the imidazolidine core itself has the potential for anti-inflammatory activity, though this has not been a primary focus for the 2,4,5-trione subclass.

Compound Class Bioactivity Key Target(s) Potency (EC50/IC50) Reference
Thiazolidine-2,4-dione PPARγ AgonismPPARγ60 nM (Rosiglitazone)[12]
Thiazolidine-2,4-dione Anti-inflammatoryCOX/LOXVaries by derivative[13]
Imidazolidine-2,4,5-trione sEH InhibitionSoluble Epoxide Hydrolase0.4 nM to 8.4 µM[7]
Imidazolidine-2,4,5-trione PPARγ AgonismPPARγData not available
2-Thioxo-imidazolidin-4-one AntioxidantDPPH radical scavengingIC50 of 4.9 µg/mL for a derivative[14]
Other Bioactivities: Exploring Niche Targets

Beyond cancer and inflammation, both scaffolds have been investigated for other therapeutic applications.

Imidazolidine-2,4,5-triones have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. One derivative demonstrated an IC50 of 1.66 µmol/L against butyrylcholinesterase.[8]

Thiazolidine-2,4-diones have a broader reported spectrum of activity, including antimicrobial and antifungal properties.[5]

Experimental Methodologies: A Guide to Bioactivity Assessment

To ensure the reproducibility and validity of the findings presented, this section details the experimental protocols for key bioactivity assays.

Anticancer Activity: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Wash the cells with serum-free medium and then treat with various concentrations of the test compounds for 24 hours.[9]

  • MTT Addition: After the treatment period, add 0.5 mg/mL of MTT solution to each well and incubate for 4 hours at 37°C in a CO₂ incubator.[9]

  • Formazan Solubilization: Discard the MTT-containing medium and wash the cells with PBS. Add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[14]

Causality of Experimental Choices: The use of serum-free medium during treatment ensures that the observed effects are due to the compound and not interactions with serum components. The incubation time with MTT is optimized to allow for sufficient formazan formation without causing cytotoxicity from the MTT itself.

Experimental Workflow for MTT Assay

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with test compounds incubate1->treat incubate2 Incubate for 24h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance solubilize->read

Caption: Workflow of the MTT cell proliferation assay.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol:

  • Animal Preparation: Use rats or mice of a specific age and weight to ensure a consistent inflammatory response.[10]

  • Compound Administration: Administer the test compound orally or via another appropriate route.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of the animal.

  • Measurement of Edema: Measure the paw volume or thickness at various time points after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Causality of Experimental Choices: Carrageenan is used as the inflammatory agent because it induces a biphasic inflammatory response, allowing for the study of different phases of inflammation.[10] The timing of compound administration relative to carrageenan injection is critical to ensure that the compound is at its peak plasma concentration during the inflammatory response.

Signaling Pathway in Carrageenan-Induced Inflammation

Carrageenan_Pathway Carrageenan Carrageenan Injection Mast_Cells Mast Cell Degranulation Carrageenan->Mast_Cells Bradykinin Bradykinin Release Carrageenan->Bradykinin Neutrophils Neutrophil Infiltration Carrageenan->Neutrophils Late Phase Histamine Histamine Release Mast_Cells->Histamine Edema Edema Formation Histamine->Edema Early Phase Bradykinin->Edema Early Phase Prostaglandins Prostaglandin Synthesis (via COX-2) Neutrophils->Prostaglandins Prostaglandins->Edema

Caption: Key mediators in carrageenan-induced paw edema.

Conclusion: Charting Future Directions

The comparative analysis of imidazolidine-2,4,5-triones and thiazolidine-2,4-diones reveals two scaffolds with distinct yet overlapping therapeutic potential. Thiazolidine-2,4-diones are well-entrenched as modulators of metabolic and inflammatory pathways, primarily through PPARγ agonism, with a growing body of evidence supporting their use in oncology. Imidazolidine-2,4,5-triones, while less explored, show significant promise in oncology through novel mechanisms like TDP1/TDP2 inhibition and in the treatment of neurodegenerative diseases via cholinesterase inhibition.

The clear divergence in research focus presents both a challenge and an opportunity. The lack of data on the anti-inflammatory and PPARγ agonist activity of imidazolidine-2,4,5-triones is a significant knowledge gap. Future research should aim to directly compare these two scaffolds in a wider range of assays to build a more complete and comparative structure-activity relationship profile. Such studies will be invaluable in guiding the rational design of new, more potent, and selective therapeutic agents based on these versatile heterocyclic cores.

References

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A Comparative Guide to the Validation of 1-Cyclopropylimidazolidine-2,4,5-trione Purity via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel compounds like 1-Cyclopropylimidazolidine-2,4,5-trione, a heterocyclic scaffold of interest in medicinal chemistry for its potential as an enzyme inhibitor, rigorous purity assessment is paramount.[1] Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 1-Cyclopropylimidazolidine-2,4,5-trione, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind methodological choices, present a detailed validation protocol grounded in International Council for Harmonisation (ICH) guidelines, and objectively compare HPLC with alternative orthogonal techniques.[2][3] The objective is to equip researchers and drug development professionals with a comprehensive framework for establishing a scientifically sound and defensible purity assessment strategy.

Part 1: The Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[4][5] For a moderately polar compound like 1-Cyclopropylimidazolidine-2,4,5-trione, a reversed-phase (RP-HPLC) approach is the logical starting point.

Causality Behind Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention for compounds with mixed polarity like our target analyte. The end-capping on modern C18 columns minimizes peak tailing from the interaction of the analyte's polar carbonyl groups with residual silanols on the silica support.

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) is chosen. The gradient allows for the efficient elution of the primary analyte while also separating potential impurities with a wide range of polarities. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is used to ensure the consistent protonation state of the analyte and any acidic or basic impurities, leading to sharp, reproducible peaks.

  • Detection: A Photodiode Array (PDA) detector is superior to a standard UV detector for purity analysis. It not only quantifies the analyte at its maximum absorbance (λmax) but also provides spectral data across a range. This is invaluable for peak purity assessment (i.e., detecting co-eluting impurities) and for tentatively identifying impurity classes based on their UV spectra.

Optimized RP-HPLC Method for Purity Determination
ParameterSpecificationRationale
Column C18, 150 mm x 4.6 mm, 3.5 µm particle sizeIndustry standard for good resolution and efficiency.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄)Buffers the system for reproducible retention times.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% BEnsures separation of early and late eluting impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CControls retention time variability.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Detector Photodiode Array (PDA)Detection at 210 nm; Spectral analysis from 200-400 nm.
Sample Diluent Water:Acetonitrile (50:50, v/v)Ensures sample solubility and compatibility with mobile phase.
Experimental Workflow: HPLC Purity Analysis

The following diagram illustrates the logical flow of a single sample analysis for purity determination.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Data Acquisition cluster_process Data Processing & Reporting prep_mp Prepare Mobile Phases (A and B) sys_equil Equilibrate HPLC System with Initial Conditions prep_mp->sys_equil prep_sample Accurately weigh and dissolve 1-Cyclopropylimidazolidine-2,4,5-trione in Diluent (e.g., 1 mg/mL) inj_sample Inject Sample into HPLC prep_sample->inj_sample sys_equil->inj_sample run_grad Execute Gradient Elution inj_sample->run_grad detect Detect with PDA (Acquire Chromatogram & Spectra) run_grad->detect integrate Integrate All Peaks detect->integrate calc_purity Calculate Purity by Area Percent (Area_main / Area_total * 100) integrate->calc_purity report Generate Final Report calc_purity->report peak_purity Perform Peak Purity Analysis (using PDA spectral data) peak_purity->report

Caption: Standard workflow for HPLC purity analysis.

Part 2: A Self-Validating System: ICH-Compliant Method Validation

An analytical method is only reliable if it has been validated to prove it is fit for its intended purpose.[2][6] The validation process is a self-validating system; each parameter tests a different aspect of the method's performance, and together, they build a complete picture of its reliability. The core validation parameters are defined by the ICH Q2(R2) guideline.[7][8]

Key Validation Parameters & Experimental Design
ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.Analyze placebo, known impurities, and stressed samples (acid, base, peroxide, heat, light).Peak for the main analyte is free from interference from other components. Peak purity index > 0.995.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Analyze at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[8]Confirmed by the linearity, accuracy, and precision experiments.The specified range for the assay.
Accuracy The closeness of the test results to the true value.[7][8]Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): Six replicate preparations at 100% concentration. Intermediate Precision: Repeatability test performed by a different analyst on a different day with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.[3]
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantitatively determined with suitable precision and accuracy.Based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.S/N ratios met. Precision (%RSD) at the LOQ level should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units).System suitability parameters (e.g., peak tailing, resolution) remain within acceptable limits. Purity results are not significantly affected.
Validation Workflow Diagram

This diagram outlines the interconnected stages of a comprehensive analytical method validation.

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting atp Define Analytical Target Profile (ATP) protocol Develop Validation Protocol (Define experiments & acceptance criteria) atp->protocol specificity Specificity Forced Degradation protocol->specificity linearity Linearity & Range 5+ concentrations protocol->linearity accuracy Accuracy Spike Recovery protocol->accuracy precision Precision Repeatability & Intermediate protocol->precision sensitivity Sensitivity LOD & LOQ protocol->sensitivity robustness Robustness Deliberate small changes protocol->robustness data_analysis Analyze Data vs. Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis sensitivity->data_analysis robustness->data_analysis report Compile Validation Report data_analysis->report lifecycle Method Lifecycle Management report->lifecycle

Caption: The three-phase process of analytical method validation.

Part 3: Comparison with Orthogonal Analytical Techniques

While HPLC is an excellent primary method, relying on a single technique can be misleading. Orthogonal methods, which separate compounds based on different chemical or physical principles, provide a more comprehensive purity profile.

TechniquePrinciple of OperationAdvantages vs. HPLCLimitations vs. HPLCBest Use Case
RP-HPLC (Primary) Partitioning between a non-polar stationary phase and a polar mobile phase.High precision, robust, high throughput, well-established for QC environments.Peak identity is based only on retention time. Co-elution can occur.Routine quality control, batch release testing, and stability studies.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometry detection.Excellent for identifying and quantifying volatile/semi-volatile impurities (e.g., residual solvents) that are difficult to analyze by HPLC.Requires analyte to be thermally stable and volatile. Derivatization may be needed.Analysis of residual solvents and other volatile organic impurities.
LC-MS HPLC separation directly coupled to a mass spectrometer.[4]Provides molecular weight information for each peak, enabling definitive identification of impurities without needing standards. Higher sensitivity and specificity.More complex instrumentation, higher cost, potential for ion suppression effects from mobile phase buffers.Impurity identification during development, characterization of degradation products.
qNMR Quantitative Nuclear Magnetic Resonance Spectroscopy. Measures the signal from specific nuclei (e.g., ¹H) relative to a certified internal standard.A primary ratio method; does not require a reference standard of the analyte itself. Provides structural confirmation. Highly accurate.Lower sensitivity than HPLC, more complex sample preparation, expensive instrumentation. Not suitable for trace analysis.Purity assignment of reference standards and orthogonal confirmation of the primary HPLC assay result.

Conclusion and Recommendations

The validation of purity for a novel API like 1-Cyclopropylimidazolidine-2,4,5-trione is a multi-faceted process that demands a robust and well-characterized primary analytical method. A reversed-phase HPLC method, when properly developed and validated according to ICH Q2(R2) guidelines, serves as a reliable foundation for quality control.[2][6] It provides the necessary precision, accuracy, and specificity for routine batch release and stability testing.

However, a truly comprehensive purity assessment acknowledges the limitations of any single technique. The strategic implementation of orthogonal methods is critical.

  • During development, LC-MS is indispensable for the definitive identification of process impurities and degradation products.

  • For final product release, GC-MS should be employed to control for residual solvents.

  • For reference standard characterization, qNMR provides an independent and highly accurate purity value that can be used to qualify the standard used in the primary HPLC method.

By integrating a validated HPLC method with data from these orthogonal techniques, researchers and drug development professionals can build a complete, scientifically sound, and regulatory-compliant purity profile for 1-Cyclopropylimidazolidine-2,4,5-trione, ensuring the quality and safety of the molecule as it progresses through the development pipeline.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • TutorChase. What methods are used to test the purity of organic compounds?. [Link]

  • PubChem. 1-Cyclopropylimidazolidine-2,4-dione. [Link]

  • International Journal of Pharmaceutical Sciences. Modern Analytical Technique for Characterization Organic Compounds. [Link]

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A Comparative Guide to the Identification and Characterization of 1-Cyclopropylimidazolidine-2,4,5-trione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparison of essential analytical techniques for the definitive identification and purity assessment of 1-Cyclopropylimidazolidine-2,4,5-trione. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to characterization.

Introduction: The Significance of 1-Cyclopropylimidazolidine-2,4,5-trione

1-Cyclopropylimidazolidine-2,4,5-trione belongs to the 1,3-disubstituted parabanic acid class of heterocyclic compounds.[1] This five-membered ring system, featuring three carbonyl groups, is a critical scaffold in medicinal chemistry. Its structure serves as a stabilized isostere of a carbamate moiety, making it a valuable building block in drug design.[1] Notably, derivatives of imidazolidine-2,4,5-trione have shown potential as inhibitors of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the development of treatments for neurodegenerative conditions such as Alzheimer's disease.[1]

The cyclopropyl group's influence on lipophilicity is a key parameter for modulating pharmacokinetic properties, making this specific compound an object of significant interest for structure-activity relationship (SAR) studies.[1] Given its potential therapeutic applications, establishing unambiguous identity and purity through rigorous analytical standards is not merely a procedural formality but a cornerstone of reproducible and reliable scientific research.

This guide details a multi-technique approach, leveraging the strengths of spectroscopy and chromatography to create a comprehensive analytical profile that serves as a reliable reference standard.

Orthogonal Analytical Approaches for Structural Elucidation and Purity

A multi-faceted analytical strategy is essential for the robust characterization of novel chemical entities.[2] By employing orthogonal techniques—methods that measure different chemical or physical properties—we can build a self-validating system where the results from one analysis corroborate the findings of another. This approach minimizes the risk of misidentification and provides a high degree of confidence in the final assessment.

cluster_Techniques Analytical Techniques cluster_Info Information Provided NMR NMR Spectroscopy (¹H & ¹³C) Structure Molecular Structure & Connectivity NMR->Structure Definitive Purity Purity & Impurity Profile NMR->Purity Quantitative (qNMR) MS Mass Spectrometry (MS) MS->Structure Fragment Analysis MolWeight Molecular Weight & Elemental Formula MS->MolWeight Precise FTIR FTIR Spectroscopy FuncGroups Functional Groups FTIR->FuncGroups Confirmatory HPLC HPLC HPLC->Purity Quantitative

Caption: Relationship between analytical techniques and the information they provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is unparalleled for determining the precise molecular structure of an organic compound. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-Cyclopropylimidazolidine-2,4,5-trione, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy
  • Principle: ¹H NMR detects the absorption of radiofrequency energy by hydrogen nuclei (protons) in a strong magnetic field. The resonance frequency of each proton is influenced by its local electronic environment, providing information on its chemical identity. Coupling patterns (splitting) reveal the number of neighboring protons.

  • Application: Identifies the distinct proton environments of the cyclopropyl and imidazolidine rings. The integration of signals confirms the relative number of protons in each environment, validating the structure.

¹³C NMR Spectroscopy
  • Principle: Similar to ¹H NMR, but detects the carbon-13 isotope. It provides a distinct signal for each unique carbon atom in the molecule.

  • Application: Confirms the carbon skeleton, including the three distinct carbonyl carbons of the trione system and the carbons of the cyclopropyl and methylene groups. Techniques like DEPT-135 can further distinguish between CH, CH₂, and CH₃ groups.[3]

Expected ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for 1-Cyclopropylimidazolidine-2,4,5-trione. Actual values may vary slightly based on solvent and experimental conditions.

Atom Type Technique Predicted Chemical Shift (δ, ppm) Key Features
Methylene (CH₂)¹H NMR~4.0 - 4.5Singlet, integral of 2H
Cyclopropyl (CH)¹H NMR~2.5 - 3.0Multiplet, integral of 1H
Cyclopropyl (CH₂)¹H NMR~0.8 - 1.2Multiplets, integral of 4H
Carbonyl (C=O)¹³C NMR~150 - 170Three distinct signals expected
Methylene (CH₂)¹³C NMR~40 - 50Single signal
Cyclopropyl (CH)¹³C NMR~25 - 35Single signal
Cyclopropyl (CH₂)¹³C NMR~5 - 15Single signal
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • Typical parameters: 1024-4096 scans, longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • Consider running a DEPT-135 experiment to aid in peak assignment.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is used to determine the molecular weight with high precision and can provide structural information through fragmentation analysis.

  • Principle: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field where they are separated based on their m/z ratio. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental formula.

  • Application: For 1-Cyclopropylimidazolidine-2,4,5-trione (C₆H₈N₂O₃), the expected exact mass is 168.0535 g/mol . HRMS provides a crucial checkpoint to confirm the elemental composition. Fragmentation patterns can also help verify the presence of the cyclopropyl and imidazolidine ring systems.

Expected Mass Spectrometry Data
Technique Ion Expected m/z (Monoisotopic) Information Provided
HRMS (e.g., ESI+)[M+H]⁺169.0608Confirms molecular weight and elemental formula
HRMS (e.g., ESI+)[M+Na]⁺191.0427Common adduct, aids in confirmation
MS/MSFragment IonsVariesProvides structural clues by identifying stable fragments
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.

  • Mass Analysis:

    • Acquire a full scan spectrum in positive ion mode to detect [M+H]⁺ and [M+Na]⁺ ions.

    • Perform the analysis on a high-resolution instrument (e.g., Orbitrap or TOF) to obtain accurate mass data (<5 ppm error).[5]

    • If required, perform tandem MS (MS/MS) on the parent ion (m/z 169.0608) to induce fragmentation and obtain further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6]

  • Principle: The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (e.g., stretching, bending) at specific frequencies.[7] The resulting spectrum is a unique "fingerprint" of the molecule's functional groups.

  • Application: Provides definitive evidence for the key functional groups in 1-Cyclopropylimidazolidine-2,4,5-trione. The presence of multiple strong carbonyl (C=O) absorptions and the N-H bond of the imidazolidine ring are characteristic features.

Expected FTIR Absorption Bands
Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amide N-HStretch3200 - 3300
Aliphatic C-HStretch2850 - 3000
Carbonyl (C=O)Stretch1700 - 1780 (multiple bands expected)
C-NStretch1100 - 1300
Experimental Protocol: Solid-State FTIR (ATR or KBr Pellet)
  • Sample Preparation (ATR):

    • Attenuated Total Reflectance (ATR) is a modern, simple method. Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[8]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

  • Data Acquisition:

    • Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.

    • Collect a background spectrum of the empty instrument (or pure KBr pellet).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

High-Performance Liquid Chromatography (HPLC): The Benchmark for Purity

HPLC is the cornerstone technique for assessing the purity of a compound and quantifying impurities.[9]

  • Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Components of the sample separate based on their differential interactions with the two phases. A detector (e.g., UV-Vis) measures the concentration of each component as it elutes.

  • Application: A well-developed reversed-phase HPLC method can separate 1-Cyclopropylimidazolidine-2,4,5-trione from starting materials, by-products, and degradation products. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Experimental Protocol: Reversed-Phase HPLC Method Development
  • Column Selection: A C8 or C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) is a common starting point for small molecules.[10]

  • Mobile Phase:

    • A: Water with an additive (e.g., 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • B: Acetonitrile or Methanol.

  • Method Development:

    • Start with a gradient elution to screen for impurities (e.g., 5% B to 95% B over 20 minutes).[11]

    • Once impurities are identified, the gradient can be optimized or converted to an isocratic method for routine analysis.

  • Detection: The carbonyl groups in the molecule should provide sufficient UV absorbance. Monitor at a suitable wavelength (e.g., 210-230 nm), or use a photodiode array (PDA) detector to screen across a range of wavelengths.

  • Quantification:

    • Prepare a sample solution of known concentration (e.g., 1 mg/mL).

    • Inject a small volume (e.g., 5-10 µL).

    • Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) x 100.

Integrated Workflow for Comprehensive Characterization

A logical workflow ensures that all necessary data is collected efficiently to build a complete and validated profile of the compound.

Start Synthesized & Purified 1-Cyclopropylimidazolidine-2,4,5-trione FTIR FTIR Analysis Start->FTIR HPLC HPLC Purity Check FTIR->HPLC Functional groups confirmed PurityCheck Purity > 98%? HPLC->PurityCheck Repurify Repurify Sample (e.g., Recrystallization, Column Chromatography) PurityCheck->Repurify No NMR ¹H & ¹³C NMR Structural Elucidation PurityCheck->NMR Yes Repurify->HPLC HRMS HRMS Analysis NMR->HRMS Structure proposed StructureCheck Data Consistent? HRMS->StructureCheck Formula confirmed End Reference Standard Established StructureCheck->End Yes, All Data Corroborates Fail Structure Incorrect or Impure StructureCheck->Fail No, Re-evaluate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.